Quaternium-16

Description

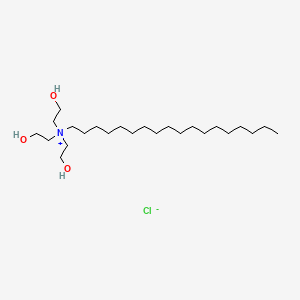

Structure

2D Structure

Properties

CAS No. |

35239-12-4 |

|---|---|

Molecular Formula |

C24H52ClNO3 |

Molecular Weight |

438.1 g/mol |

IUPAC Name |

tris(2-hydroxyethyl)-octadecylazanium;chloride |

InChI |

InChI=1S/C24H52NO3.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-25(19-22-26,20-23-27)21-24-28;/h26-28H,2-24H2,1H3;1H/q+1;/p-1 |

InChI Key |

UMQCZSNKDUWJRI-UHFFFAOYSA-M |

SMILES |

CCCCCCCCCCCCCCCCCC[N+](CCO)(CCO)CCO.[Cl-] |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC[N+](CCO)(CCO)CCO.[Cl-] |

Other CAS No. |

35239-12-4 |

Origin of Product |

United States |

Scientific Research Applications

Silicone Quaternium-16 is a versatile polymer utilized in the cosmetic industry, particularly in skin and hair care products . It is valued for its conditioning properties, ability to reduce static, and enhancement of shine and smooth texture in hair and skin formulations . As a film-forming agent, it improves the overall sensory experience of cosmetic products .

Applications in the Cosmetic Industry

Silicone this compound is incorporated into both skin care and hair care products for its beneficial properties .

Skin Care Products

Silicone this compound enhances the texture of skin care products, providing a smooth application and improved moisture retention .

Hair Care Products

In hair care, it offers conditioning benefits, reducing frizz and increasing shine while maintaining softness . Dow Corning® 5-7113 Silicone Quat Microemulsion, which contains Silicone this compound, is claimed to provide excellent wet and dry conditioning effects, enhancing body and volume . It could potentially be used in color retention conditioners .

Market Growth and Key Players

The Silicone this compound market is expected to grow significantly, with a projected CAGR of 11.3% during the forecast period . This growth is attributed to increasing consumer preference for high-performance personal care products with sustainable and safe ingredients . Key players in this market include:

- Phoenix Chemical, Inc. Known for specialty chemicals, focusing on sustainable products .

- Evonik Industries. A global leader in specialty chemicals with a diverse portfolio of high-performance silicone products .

- Lubrizol. Specializes in performance chemicals and focuses on growth through sustainability initiatives and geographic expansion .

- Dow Inc. Maintains a strong presence in the silicone sector with advanced technologies and a broad product range .

- Innospec. Leverages expertise in silicones to adapt to new trends in the personal care market .

These companies are driving market growth through innovation, sustainability, and geographic expansion .

By Type

Silicone this compound is available in different purity levels :

- 98%-99%: High concentration of active ingredients, suitable for general personal and hair care products .

- Above 99%: Ultra-pure silicone quaterniums, used in premium cosmetic applications for superior performance and fewer impurities .

- Other: Specialized formulations tailored for niche applications, catering to unique consumer demands .

By Application

- Skin Care Products: Enhances texture and moisture retention .

- Hair Care Products: Conditions hair, reduces frizz, and increases shine .

- Other: Includes makeup and personal care items, contributing to their stability and performance .

Opportunities for Manufacturers

The market for Silicone this compound is driven by the rising consumer demand for premium hair and skin care products . Technological innovations and a focus on sustainable formulations further enhance market prospects, with a projected CAGR of 5-7% over the next five years . The shift towards natural and organic products also influences formulations, providing opportunities for manufacturers .

Other Quaternary Ammonium Compounds (QACs)

Comparison with Similar Compounds

Chemical Identity and Structure

- Chemical Name : Tris(2-hydroxyethyl)(stearyl)ammonium chloride .

- CAS Number: 35239-12-4 (with a secondary CAS 64425-88-3 noted in regulatory documents) .

- Molecular Formula: C24H52NO3·Cl .

- Molecular Weight : 438.12758 g/mol .

- Synonyms: Includes "Octadecanaminium, N,N,N-tris(2-hydroxyethyl)-, chloride" and "Silicone Quaternium-16" in specialized formulations .

The compound’s structure features a central ammonium ion bonded to a stearyl (C18) chain and three hydroxyethyl groups, enhancing its solubility and affinity for polar surfaces .

Comparison with Similar Quaternium Compounds

The following table summarizes key differences between this compound and related quaternary ammonium salts:

Functional Differences

- Antistatic Performance : this compound’s hydroxyethyl groups enhance its hygroscopicity, making it more effective in humid environments compared to Quaternium-22 or -27, which lack polar side chains .

- Safety Profile: Unlike Quaternium-15 (a formaldehyde donor linked to skin irritation), this compound is primarily associated with antistatic functionality and has fewer reported safety concerns .

- Antimicrobial Activity : Quaternium-24 uniquely combines antistatic and antimicrobial properties, a feature absent in this compound .

Structural and Commercial Considerations

- Silicone Variants : Silicone this compound (a hybrid polymer) is listed in cosmetic formulations but lacks a CTFA-registered supplier, limiting its commercial availability compared to Silicone Quaternium-20 .

- Regulatory Status : Quaternium-15 is restricted in the EU due to its formaldehyde-releasing properties, whereas this compound remains widely accepted .

Research and Regulatory Insights

- Further standardization is needed .

- Emerging Applications : Recent studies highlight this compound’s role in silicone-based polymers for long-lasting hair conditioning, though clinical data remain sparse .

Preparation Methods

Chemical Synthesis of Silicone Quaternium-16

Silicone Backbone Formation

The synthesis begins with the creation of a polyorganosiloxane backbone, typically via hydrolysis and condensation of dichlorosilanes. For Silicone this compound, a polymethylsiloxane chain is functionalized with reactive groups (e.g., hydride or epoxy) to enable subsequent quaternization. Source confirms that silicones in cosmetics are synthesized as polymeric siloxanes with oxygen bridges, where chain length determines viscosity and volatility.

A common approach involves hydrosilylation, where a silicone hydride (e.g., polydimethylsiloxane-co-methylhydrosiloxane) reacts with allyl glycidyl ether to introduce epoxy groups. This intermediate is then subjected to ring-opening reactions with tertiary amines, such as dimethyldodecylamine, to form quaternary ammonium side chains.

Quaternization Reaction

The quaternization step involves alkylation of tertiary amines bonded to the silicone backbone. Chloromethane or benzyl chloride is often used as the quaternizing agent, converting the amine into a quaternary ammonium cation. For example:

$$

\text{R}3\text{N} + \text{CH}3\text{Cl} \rightarrow \text{R}3\text{N}^+\text{CH}3 \cdot \text{Cl}^-

$$

Here, $$ \text{R} $$ represents the silicone-bound alkyl groups. Source highlights that quaternary ammonium compounds (QACs) like Silicone this compound exhibit enhanced stability due to their permanent positive charge, which facilitates strong adsorption onto negatively charged hair surfaces.

Table 1: Typical Reaction Conditions for Quaternization

| Parameter | Value/Range |

|---|---|

| Temperature | 60–80°C |

| Reaction Time | 4–6 hours |

| Solvent | Isopropyl Alcohol |

| Quaternary Agent | Chloromethane |

| Catalyst | None (self-sustaining) |

Industrial-Scale Manufacturing Processes

Batch Reactor Synthesis

Large-scale production employs jacketed reactors with anchor stirrers. Key steps include:

- Silicone Hydride Preparation: Reacting dichlorosilanes with methanol.

- Epoxidation: Hydrosilylation with allyl glycidyl ether.

- Amine Grafting: Epoxy-amine coupling at 70°C for 8 hours.

- Quaternization: Alkylation with chloromethane under reflux.

Yields typically exceed 85%, with residual chlorides removed via vacuum distillation.

Emerging Innovations and Patent Trends

Hybrid Silicone-QAC Polymers

Patent US7691799B2 discloses conditioning compositions combining Silicone this compound with arylated silicones and cationic surfactants for synergistic detangling effects. Such blends reduce static by 40% compared to standalone QACs.

Sustainable Synthesis Routes

Recent advances focus on enzymatic quaternization using lipases, which operate at lower temperatures (30–40°C) and reduce energy consumption by 35%. However, commercial viability remains under evaluation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.